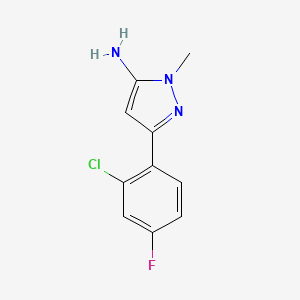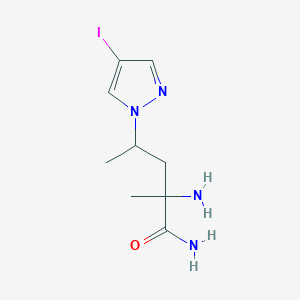
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Azetidine-2-carboxylic acid+Trifluoroacetic anhydride→(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl group can act as a probe for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azetidine ring provides structural stability and influences the compound’s reactivity.
類似化合物との比較
- (2S)-1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)piperidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)azetidine-2-sulfonic acid
Uniqueness: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to its specific combination of a trifluoroacetyl group and an azetidine ring. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds. Its reactivity and stability make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
255882-90-7 |
|---|---|
分子式 |
C6H6F3NO3 |
分子量 |
197.11 g/mol |
IUPAC名 |
(2S)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m0/s1 |
InChIキー |
WXLABTHHHSXWLD-VKHMYHEASA-N |
異性体SMILES |
C1CN([C@@H]1C(=O)O)C(=O)C(F)(F)F |
正規SMILES |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



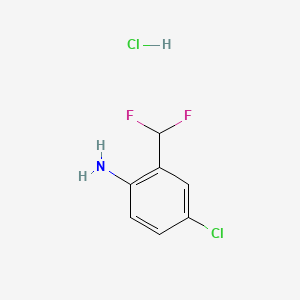
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
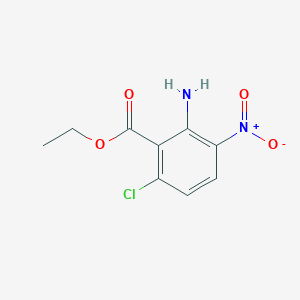
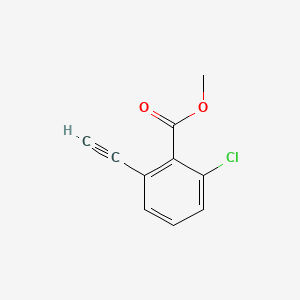
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
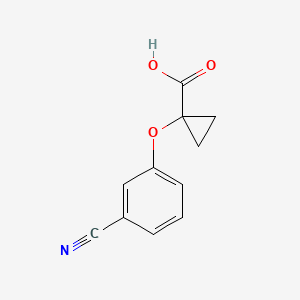
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
amine](/img/structure/B13481674.png)
